2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide
Description
Properties
Molecular Formula |
C16H11F3N4O2 |
|---|---|
Molecular Weight |
348.28 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-6-5-10(7-20-13)22-14(24)8-23-9-21-12-4-2-1-3-11(12)15(23)25/h1-7,9H,8H2,(H,22,24) |
InChI Key |
BENOCEIDTLHLND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
Anthranilic acid (1 ) is acylated with acyl chlorides (e.g., butyryl chloride) in dimethylformamide (DMF) to yield 2-amidobenzoic acid derivatives (2a–2c ). Cyclization of 2a–2c in acetic anhydride produces benzoxazinone intermediates (3a–3c ), which are subsequently treated with hydrazine hydrate to form 3-aminoquinazolin-4(3H)-one derivatives (4a–4c ) in 75–85% yields. Alternatively, isatoic anhydride reacts with substituted anilines under reflux to directly generate 3-aminoquinazolinones, bypassing intermediate steps.
Mechanistic Insights
Cyclization of benzoxazinones involves nucleophilic attack by hydrazine at the carbonyl carbon, followed by ring opening and re-cyclization to form the quinazolinone core. Infrared (IR) spectroscopy confirms the disappearance of the benzoxazinone carbonyl peak (~1,750 cm⁻¹) and emergence of the quinazolinone carbonyl (~1,690 cm⁻¹).
Preparation of 2-Chloro-N-(4-Oxoquinazolin-3-yl)Acetamide
Functionalization of the 3-amino group introduces the acetamide side chain.
Chloroacetylation Reaction
3-Aminoquinazolin-4(3H)-one (4a–4c ) reacts with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at room temperature. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride, yielding 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide (5a–5c ) (Scheme 1).
Reaction Conditions
Spectroscopic Validation
-
IR : N–H stretch at 3,313 cm⁻¹; C=O (quinazolinone) at 1,696 cm⁻¹.
-
¹H NMR : Characteristic singlet for NH at δ 8.74 ppm; methylene protons (CH₂Cl) as doublets at δ 4.12–4.16 ppm.
Coupling with 6-(Trifluoromethyl)Pyridin-3-Amine
The chloroacetamide intermediate undergoes nucleophilic substitution with 6-(trifluoromethyl)pyridin-3-amine.
Optimization of Displacement Conditions
Replacing the chloride with the pyridine amine requires polar aprotic solvents (e.g., dry acetone or DMF) and a base (K₂CO₃ or Cs₂CO₃). Heating at 60–80°C for 6–12 hours ensures complete substitution, as monitored by thin-layer chromatography (TLC).
Procedure
-
5a–5c (1 eq), 6-(trifluoromethyl)pyridin-3-amine (1.2 eq), and K₂CO₃ (1.5 eq) in dry acetone.
-
Reflux for 8 hours.
-
Filter and concentrate; purify via column chromatography (ethyl acetate/hexane).
Mechanistic Pathway
The reaction proceeds via an SN2 mechanism, where the pyridine amine attacks the electrophilic methylene carbon adjacent to the carbonyl, displacing chloride. The trifluoromethyl group’s electron-withdrawing nature enhances the amine’s nucleophilicity.
Analytical Characterization and Data Tables
Spectroscopic Data
Yield Comparison Across Steps
| Step | Intermediate | Yield (%) |
|---|---|---|
| Quinazolinone formation | 4a–4c | 75–85 |
| Chloroacetylation | 5a–5c | 70–80 |
| Final coupling | Target compound | 50–65 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are frequently employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines. It also has potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Structural and Functional Insights:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance metabolic stability and target binding. The CF₃ group in the target compound may reduce oxidative metabolism, extending half-life . Hydrophilic Groups (e.g., –OH, –NH₂): Improve solubility but may reduce membrane permeability. Compound 4g (83% yield) demonstrates the utility of amino groups in synthesis efficiency .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., compounds 9a–9f ) reduces reaction time and improves yields compared to traditional reflux methods .
- Piperazine-linked derivatives (e.g., compound V ) show modularity in antitubercular drug design .
Biological Potency :
- The autotaxin inhibitor (IC₅₀ = 0.0012 µM) highlights the impact of cyclopentanecarbonyl and dichlorophenyl groups on enzyme binding .
- Hybrid pharmacophores (e.g., compound in ) merge anti-inflammatory and anticancer motifs, though the target compound’s CF₃-pyridine group may offer unique advantages in oncology.
Biological Activity
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a novel synthetic derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
This compound features a quinazoline core with a trifluoromethyl-substituted pyridine moiety, which enhances its lipophilicity and metabolic stability. The molecular formula is with a molecular weight of approximately 307.24 g/mol. The unique structural components contribute to its biological activity, making it a significant candidate in medicinal chemistry.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in vitro against various cancer cell lines. For instance, studies indicate that quinazoline derivatives can inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide | MCF7 | TBD |
| 2-(4-oxoquinazolin-3(4H)-yl)acetamide | A549 | TBD |
The exact IC50 values for the compound are still under investigation but are anticipated to be competitive with existing anticancer agents.
Antimicrobial Activity
The presence of the quinazoline structure is associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may exhibit antibacterial effects comparable to traditional antibiotics.
The mechanisms through which 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in tumor growth and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
Several compounds share structural characteristics with 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide , including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)acetamide | Quinazoline core | Antimicrobial |
| 6-(Trifluoromethyl)quinazoline | Quinazoline only | Anticancer |
| N-[6-(Trifluoromethyl)pyridin-3-yl]acetamide | Pyridine + acetamide | Antimicrobial |
The dual heterocyclic structure of the target compound potentially leads to enhanced pharmacological profiles compared to simpler analogs.
Case Studies
Recent studies have highlighted the effectiveness of quinazoline derivatives in preclinical models:
- Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.096 µM against EGFR, demonstrating potent anticancer activity.
- Antimicrobial Assays : In vitro tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antibacterial potential.
Q & A
Q. What are the optimal synthetic routes for 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Core Formation : Construction of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl catalysis) .
- Functionalization : Introduction of the trifluoromethylpyridine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Acetylation : Final acylation using chloroacetyl chloride or similar reagents in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
Optimization Tips : - Use HPLC or TLC for real-time reaction monitoring .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架, with emphasis on the quinazolinone carbonyl (δ ~170 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns, ensuring correct molecular weight (±2 ppm tolerance) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, quantifying dissolved compound via UV-Vis at λ_max (~260–280 nm for quinazolinones) .
- Stability :
- Hydrolytic Stability : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS .
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C expected for aromatic systems) .
- Light Sensitivity : Expose to UV/visible light (300–800 nm) and monitor photodegradation using HPLC .
Advanced Research Questions
Q. How can the mechanism of action against specific biological targets (e.g., kinases) be systematically investigated?
Methodological Answer:
- Target Identification :
- Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 50–100 kinases, focusing on CDKs or tyrosine kinases due to structural analogs .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in cell lysates after compound treatment .
- Mechanistic Studies :
Q. How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardize Assays : Adopt harmonized protocols (e.g., CLSI guidelines) for cell viability (MTT vs. resazurin assays) and ensure consistent cell lines/passage numbers .
- Control for Metabolites : Use LC-MS to verify compound integrity in culture media and rule out degradation artifacts .
- Statistical Rigor : Apply multivariate ANOVA to account for batch effects or inter-lab variability . Example: A 2025 study resolved conflicting IC₅₀ values by identifying differential serum protein binding across experimental setups .
Q. What in silico strategies are recommended for predicting off-target effects and ADMET properties?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to align structural features with known drug databases (e.g., ChEMBL) .
- ADMET Prediction :
- Toxicity Profiling : Use Derek Nexus to assess mutagenicity (Ames test alerts) and hepatotoxicity (mitochondrial dysfunction flags) .
Q. How can researchers design experiments to evaluate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) : Perform fixed-ratio assays (e.g., 1:1, 1:2) in cancer cell lines, calculating CI via CompuSyn software (CI <1 indicates synergy) .
- Transcriptomic Analysis : Post-treatment RNA-seq to identify pathway crosstalk (e.g., apoptosis/autophagy) using tools like GSEA .
- In Vivo Validation : Use xenograft models with staggered dosing (e.g., compound + cisplatin) and monitor tumor volume/body weight for 4–6 weeks .
Q. What strategies are effective in overcoming poor bioavailability observed in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes (size ~100 nm) and assess encapsulation efficiency (>80%) via dialysis .
- PK/PD Modeling : Fit non-compartmental models (WinNonlin) to optimize dosing intervals based on t₁/₂ and AUC data from rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
